molecular formula C24H22N4O4 B2655928 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921823-64-5

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2655928
CAS No.: 921823-64-5
M. Wt: 430.464
InChI Key: LAKOHFBNYQADMS-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with significant implications in chemical, biological, and medicinal fields. It exhibits unique structural features that contribute to its diverse functional applications. The presence of pyrido[3,2-d]pyrimidin and methoxyphenyl moieties underscores its potential in various scientific research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the condensation of pyrimidine derivatives with suitable phenethyl reagents, followed by cyclization under controlled temperatures to form the pyrido[3,2-d]pyrimidin core. Subsequent acylation and methoxylation steps result in the final compound.

Industrial Production Methods

For industrial-scale production, this compound is synthesized using advanced methods involving continuous flow chemistry and catalytic processes to ensure high yields and purity. Reaction conditions such as temperature, pressure, and solvent systems are optimized for large-scale manufacturing, incorporating green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Typically occurs at the phenethyl group, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : Targets the pyrido[3,2-d]pyrimidin core, potentially yielding dihydropyrimidine derivatives.

  • Substitution: : Involves the replacement of the methoxy group with other functional groups, impacting its reactivity and applications.

Common Reagents and Conditions

Key reagents include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution reactions employ nucleophiles like thiols or amines.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with modified functional groups. These products often exhibit enhanced or altered biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. It is employed in the development of novel heterocyclic systems and as a building block for combinatorial chemistry libraries.

Biology

Biologically, it is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural complexity allows for specific interactions with enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential anticancer, antiviral, and anti-inflammatory properties. It is studied in preclinical models to evaluate its efficacy and safety as a drug candidate.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials. It is also a candidate for incorporation into polymer systems to enhance their properties.

Mechanism of Action

The mechanism by which 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its action may include the inhibition of enzymatic activity or the modulation of receptor signaling pathways. The precise pathways are dependent on the context of its application, whether in therapeutic settings or chemical reactions.

Comparison with Similar Compounds

Similar compounds include other pyrido[3,2-d]pyrimidin derivatives, such as:

  • 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide.

  • 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide.

These compounds exhibit structural similarities but differ in their substituent groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide lies in its methoxyphenyl group, which can influence its solubility, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-32-20-12-6-5-10-18(20)26-21(29)16-28-19-11-7-14-25-22(19)23(30)27(24(28)31)15-13-17-8-3-2-4-9-17/h2-12,14H,13,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKOHFBNYQADMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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